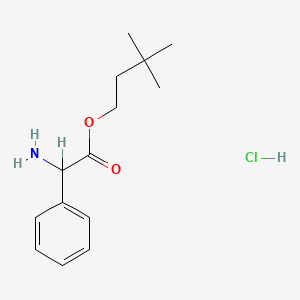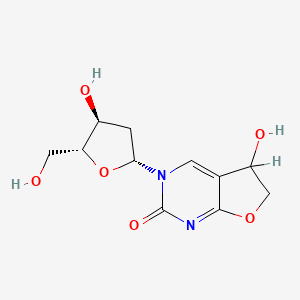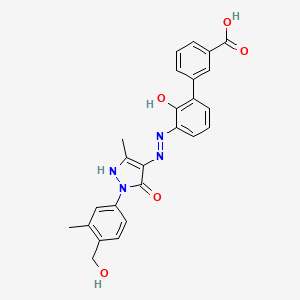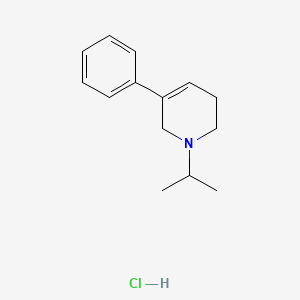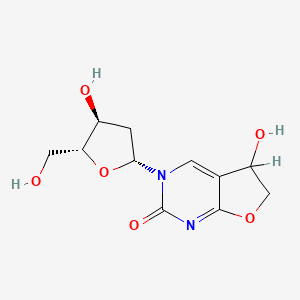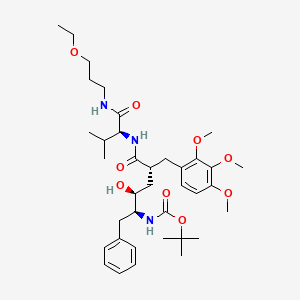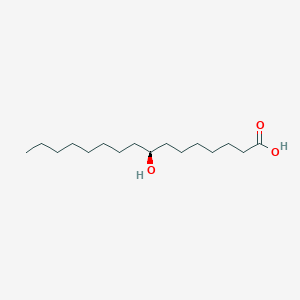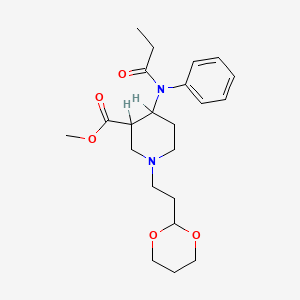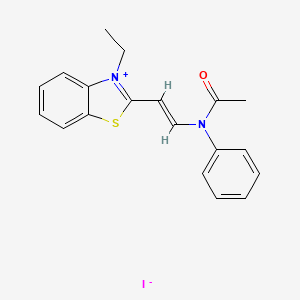![molecular formula C70H138O6Sn B12759526 Stannane, butyltris[(1-oxodocosyl)oxy]- CAS No. 58636-10-5](/img/structure/B12759526.png)
Stannane, butyltris[(1-oxodocosyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, butyltris[(1-oxodocosyl)oxy]- is a chemical compound with the molecular formula C70H138O6Sn and a molecular weight of 1194.55 g/mol. It is also known by its IUPAC name, [butyl-di(docosanoyloxy)stannyl] docosanoate. This compound is a type of organotin compound, which are known for their applications in various fields such as catalysis, materials science, and biomedicine.
Métodos De Preparación
Análisis De Reacciones Químicas
Stannane, butyltris[(1-oxodocosyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and docosyl groups can be substituted with other organic groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Stannane, butyltris[(1-oxodocosyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Organotin compounds have been investigated for their potential use in pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of materials with specific properties, such as coatings and polymers.
Mecanismo De Acción
The mechanism of action of stannane, butyltris[(1-oxodocosyl)oxy]- involves its interaction with molecular targets through its organotin center. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Stannane, butyltris[(1-oxodocosyl)oxy]- can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry.
The uniqueness of stannane, butyltris[(1-oxodocosyl)oxy]- lies in its specific structure, which imparts unique properties and applications compared to other organotin compounds.
Propiedades
Número CAS |
58636-10-5 |
|---|---|
Fórmula molecular |
C70H138O6Sn |
Peso molecular |
1194.5 g/mol |
Nombre IUPAC |
[butyl-di(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/3C22H44O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-4-2;/h3*2-21H2,1H3,(H,23,24);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
VBGJSFNCACJCBQ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



